1-((Tetrahydro-2h-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-((Tetrahydro-2H-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Tetrahydro-2H-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of tetrahydro-2H-pyran with cyclopropane carboxylic acid under specific conditions to form the desired product. The reaction often requires the use of catalysts and controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-((Tetrahydro-2H-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-((Tetrahydro-2H-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-((Tetrahydro-2H-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to the compound’s biological activity. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-ylboronic acid
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid
- 4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid
Uniqueness: 1-((Tetrahydro-2H-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopropane ring and a tetrahydropyran moiety makes it a valuable compound for various applications .
Properties
Molecular Formula |
C10H16O3 |
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Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(oxan-2-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c11-9(12)10(4-5-10)7-8-3-1-2-6-13-8/h8H,1-7H2,(H,11,12) |
InChI Key |
PQBWLHHOJOGJRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CC2(CC2)C(=O)O |
Origin of Product |
United States |
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